molecular formula C38H38NO2PS B12512032 N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](phenyl)methyl}-2-methylpropane-2-sulfinamide

N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](phenyl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12512032
M. Wt: 603.8 g/mol
InChI Key: VHKADKPVTWWGNZ-UHFFFAOYSA-N
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Description

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a diphenylphosphanyl group, a dimethylxanthene moiety, and a sulfinamide functional group, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Xanthene Core: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, where a suitable xanthene precursor reacts with an alkylating agent in the presence of a Lewis acid catalyst.

    Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a phosphination reaction, where a phosphine reagent reacts with the xanthene core under controlled conditions.

    Attachment of the Sulfinamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal centers in coordination complexes, influencing their reactivity and stability.

    Pathways Involved: It can participate in catalytic cycles, facilitating the formation and cleavage of chemical bonds through its phosphanyl and sulfinamide functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-[(S)-(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
  • N-[1-(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

Uniqueness

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide stands out due to its specific combination of functional groups, which imparts unique reactivity and selectivity in various chemical reactions. Its structural features make it a versatile reagent in organic synthesis and catalysis, distinguishing it from other similar compounds.

Properties

Molecular Formula

C38H38NO2PS

Molecular Weight

603.8 g/mol

IUPAC Name

N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H38NO2PS/c1-37(2,3)43(40)39-34(27-17-9-6-10-18-27)30-23-15-24-31-35(30)41-36-32(38(31,4)5)25-16-26-33(36)42(28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-26,34,39H,1-5H3

InChI Key

VHKADKPVTWWGNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)NS(=O)C(C)(C)C)C

Origin of Product

United States

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